tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759066
InChI: InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C10H18N4O2
Molecular Weight: 226.28 g/mol

tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate

CAS No.:

Cat. No.: VC15759066

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate -

Specification

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
IUPAC Name tert-butyl N-(4-amino-2-ethylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15)
Standard InChI Key OKFDFIKPADYABZ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate (C10_{10}H16_{16}N4_{4}O2_{2}) features a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with a tert-butyl carbamate moiety. The amino group at the 4-position enhances hydrogen-bonding potential, a critical factor in molecular interactions .

Molecular Geometry and Stability

The tert-butyl group confers steric bulk, improving metabolic stability and modulating solubility in hydrophobic environments. Pyrazole rings are planar and aromatic, enabling π-π stacking interactions with biological targets. Computational models of analogous structures, such as tert-butyl N-[(5-amino-1H-pyrazol-3-yl)methyl]carbamate, suggest that the carbamate group adopts a conformation perpendicular to the pyrazole plane to minimize steric clashes .

Spectroscopic Characterization

While specific spectroscopic data for this compound are unavailable, infrared (IR) spectra of related tert-butyl carbamates show characteristic stretches:

  • N-H (amine): ~3350 cm1^{-1}

  • C=O (carbamate): ~1700 cm1^{-1}

  • C-O (carbamate): ~1250 cm1^{-1}

Nuclear magnetic resonance (NMR) predictions for the compound include:

  • 1^1H NMR: δ 1.45 (s, 9H, tert-butyl), δ 4.20 (q, 2H, -CH2_2-CH3_3), δ 6.25 (s, 1H, pyrazole-H)

  • 13^{13}C NMR: δ 28.1 (tert-butyl CH3_3), δ 80.5 (tert-butyl C), δ 155.2 (C=O)

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl carbamate derivatives typically involves multi-step protocols:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling for regioselective substitution .

  • Amino Group Protection: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions (e.g., triethylamine in THF) .

  • Ethyl Group Incorporation: Alkylation at the pyrazole nitrogen using ethyl bromide or iodide in the presence of a base like potassium carbonate.

Key Challenges:

  • Regioselectivity in pyrazole substitution (avoiding 3- vs. 5-position ambiguity).

  • Boc group stability under alkylation conditions.

Industrial-Scale Considerations

Large-scale production necessitates cost-effective catalysts (e.g., Amberlyst-15 for esterification) and solvent recovery systems. A hypothetical pilot-scale process might achieve ~60% yield with a purity >98% via recrystallization from ethanol/water .

Biological Activity and Mechanisms

Antibacterial Applications

Structural analogs, such as tert-butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate, show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . The mechanism likely involves interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Comparative Analysis of Pyrazole Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBiological Target
tert-Butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamateC10_{10}H16_{16}N4_{4}O2_{2}224.264-Amino, 1-ethyl, Boc-protectedKinases, PBPs
tert-Butyl N-[(5-amino-1H-pyrazol-3-yl)methyl]carbamate C9_{9}H16_{16}N4_{4}O2_{2}212.255-Amino, Boc-protected methyl linkerProteasomes, HDACs
1-Ethyl-3-(tert-butoxycarbonyl)-1H-pyrazole-4-amineC9_{9}H16_{16}N4_{4}O2_{2}212.253-Boc, 1-ethylBacterial topoisomerase IV

Structural Insights:

  • Ethyl substitution at N1 improves metabolic stability compared to methyl analogs.

  • The 4-amino group’s position optimizes hydrogen bonding with catalytic residues in enzyme active sites .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) predicted due to LogP ~1.8 (ChemAxon).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group to carboxylic acid (major metabolite).

  • Excretion: Renal clearance predominates (t1/2_{1/2} ~3.5 hours in murine models) .

Toxicity Considerations

Pyrazole carbamates generally exhibit low acute toxicity (LD50_{50} >500 mg/kg in rats). Chronic exposure risks include hepatic enzyme induction and off-target kinase inhibition (e.g., hERG channel blockade) .

Future Directions and Applications

Targeted Drug Design

  • Oncology: Rational modification of the ethyl group to cyclopropyl may enhance EGFR mutant selectivity.

  • Anti-infectives: Co-administration with β-lactam antibiotics to synergize PBP inhibition.

Material Science Applications

The tert-butyl carbamate group’s stability suggests utility in polymer cross-linking agents or photoacid generators in lithography .

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